Scaffold Isomerism Drives JAK1/TYK2 Selectivity: 3H-Imidazo[4,5-b]pyridine vs. 1H-Imidazo[4,5-c]pyridine
The 3H-imidazo[4,5-b]pyridine scaffold confers dramatically different selectivity for JAK family kinases compared to its 1H-imidazo[4,5-c]pyridine isomer. In a matched molecular pair analysis, the 3H-imidazo[4,5-b]pyridine derivative (Compound 10) exhibited an IC50 of 36 nM for JAK1 and 1.5 nM for TYK2, with a JAK1/TYK2 selectivity ratio of 24 [1]. In contrast, its 1H-imidazo[4,5-c]pyridine counterpart (Compound 11) was significantly less selective, showing IC50 values of 17 nM and 30 nM for JAK1 and TYK2, respectively, resulting in a reversed and less discriminating selectivity ratio of 0.6 [1].
| Evidence Dimension | Kinase Selectivity (JAK1 IC50 / TYK2 IC50 ratio) |
|---|---|
| Target Compound Data | JAK1 IC50: 36 nM; TYK2 IC50: 1.5 nM; Selectivity Ratio: 24 |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine derivative (Compound 11): JAK1 IC50: 17 nM; TYK2 IC50: 30 nM; Selectivity Ratio: 0.6 |
| Quantified Difference | 40-fold difference in selectivity ratio; target compound is 24-fold selective for TYK2 over JAK1, while comparator is 1.7-fold selective for JAK1 over TYK2. |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of JAK1, JAK2, JAK3, and TYK2. |
Why This Matters
This 40-fold divergence in selectivity underscores that the 3H-imidazo[4,5-b]pyridine scaffold is not interchangeable with the 1H-isomer for kinase-targeted projects, directly impacting the procurement of the correct building block for selective inhibitor development.
- [1] Sharma, S.; et al. Design and Synthesis of 3H-Imidazo[4,5-b]pyridine and 1H-Imidazo[4,5-c]pyridine Derivatives as Non-sulfonamide 5-HT6 Receptor Ligands. Journal of Medicinal Chemistry, 2024, 67, 8545–8568. View Source
